molecular formula C6H2BrCl2NO2 B3032547 1-Bromo-2,5-dichloro-3-nitrobenzene CAS No. 219963-62-9

1-Bromo-2,5-dichloro-3-nitrobenzene

Cat. No. B3032547
Key on ui cas rn: 219963-62-9
M. Wt: 270.89 g/mol
InChI Key: XTTZFLRDPMATAY-UHFFFAOYSA-N
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Patent
US06316450B1

Procedure details

Concentrated sulphuric acid (2.2 ml) was slowly added to a suspension of 2-bromo-3,5-dichloro-4-nitroaniline (D8) (0.9 g, 3.1 mmol) in ethanol (20 ml). The resulting solution was heated to reflux and crushed sodium nitrite (478 mg, 6.9 mmol) was added in two portions. After 0.5 h at reflux, the mixture was cooled, diluted with dichloromethane (50 ml) and saturated sodium hydrogen carbonate solution (50 ml) was added. The layers were separated and the organic phase dried (Na2SO4) and concentrated to an oil which was purified by column chromatography over silica gel eluting with a gradient of ethyl acetate/hexane to give the title compound (D9) as an orange solid (0.67 g, 80%), MH+ 269/271.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
2-bromo-3,5-dichloro-4-nitroaniline
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
478 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[C:13]([Cl:14])=[C:12]([N+:15]([O-:17])=[O:16])[C:11](Cl)=[CH:10][C:8]=1N.N([O-])=O.[Na+].[Cl:23]CCl>C(O)C.C(=O)([O-])O.[Na+]>[Br:6][C:7]1[C:13]([Cl:14])=[C:12]([N+:15]([O-:17])=[O:16])[CH:11]=[C:10]([Cl:23])[CH:8]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
2-bromo-3,5-dichloro-4-nitroaniline
Quantity
0.9 g
Type
reactant
Smiles
BrC1=C(N)C=C(C(=C1Cl)[N+](=O)[O-])Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
478 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
was added in two portions
TEMPERATURE
Type
TEMPERATURE
Details
After 0.5 h at reflux
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel eluting with a gradient of ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1)Cl)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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